

Application Notes and Protocols for Assessing Cevoglitazar's Effect on Beta-Oxidation

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Compound of Interest

Compound Name: Cevoglitazar

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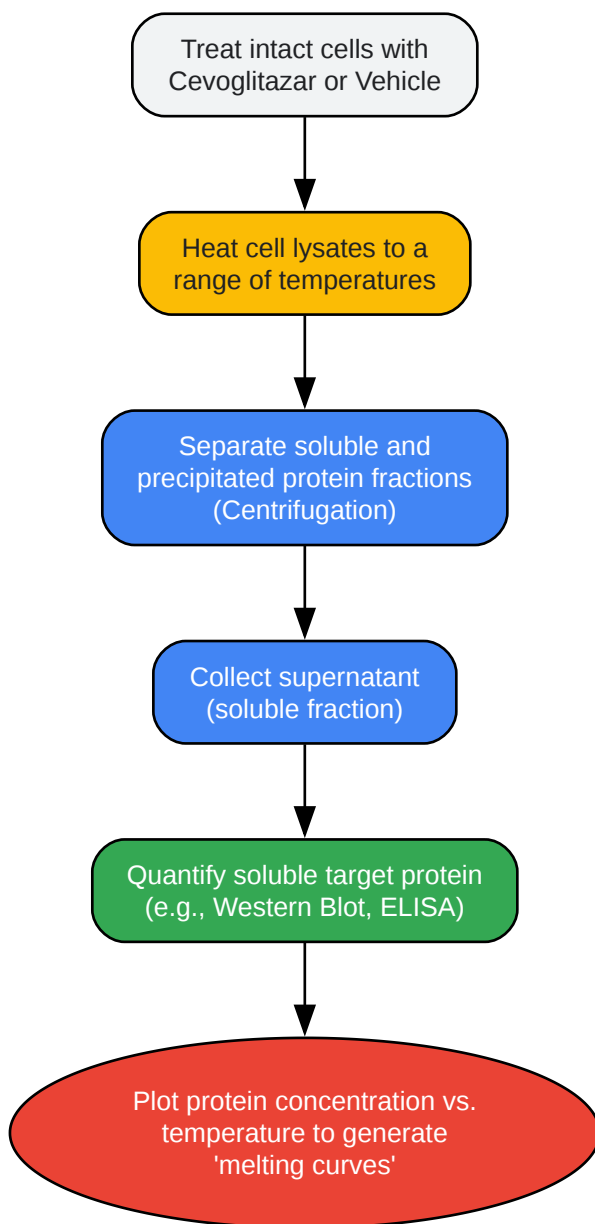
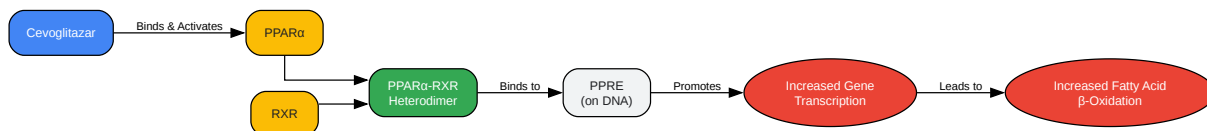
Introduction

Cevoglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR α) and gamma (PPAR γ).^{[1][2]} Its influence on fatty acid metabolism is a key aspect of its therapeutic potential. The activation of PPAR α , in particular, leads to the upregulation of genes involved in fatty acid transport and mitochondrial β -oxidation.^{[3][4]} In preclinical studies, **Cevoglitazar** has been shown to increase β -oxidation, primarily in the liver, through its PPAR α agonism.^[1]

These application notes provide a detailed overview of the techniques and protocols to quantitatively assess the effects of **Cevoglitazar** on fatty acid β -oxidation. The methodologies described are applicable to researchers in drug development and metabolic disease, providing a framework for in vitro, ex vivo, and cellular assays.

Mechanism of Action: Cevoglitazar and Beta-Oxidation

Cevoglitazar binds to and activates both PPAR α and PPAR γ receptors. The activation of PPAR α is the primary driver of increased fatty acid oxidation. Upon activation, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to increased transcription of genes encoding enzymes and transporters essential for fatty acid uptake and β -oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1).



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